![molecular formula C12H9ClN4O2S B2718538 3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one CAS No. 344277-69-6](/img/structure/B2718538.png)
3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one
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Description
3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTIM and is a derivative of indole. CTIM has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have investigated this compound’s potential as an anticancer agent due to its ability to inhibit tumor cell growth. Its unique structure may interfere with key cellular processes, making it a promising candidate for further study in cancer therapy .
- Antibacterial Activity : The compound’s chlorothiadiazole moiety contributes to its antibacterial properties. Scientists explore its effectiveness against bacterial pathogens, aiming to develop new antibiotics .
Materials Science and Organic Electronics
- Organic Semiconductors : The indolone core of this compound makes it interesting for organic electronics. Researchers study its charge transport properties, aiming to incorporate it into organic field-effect transistors (OFETs) and other electronic devices .
- Photovoltaic Applications : Investigations into its photophysical properties suggest potential use in organic solar cells. Its absorption and emission characteristics make it a candidate for light-harvesting materials .
Agrochemicals and Crop Protection
- Pesticide Development : The compound’s unique structure may allow it to act as a pesticide or herbicide. Researchers explore its effects on pests, weeds, and plant diseases .
Coordination Chemistry and Metal Complexes
- Ligand Design : The methoxyimino group can serve as a ligand in coordination chemistry. Scientists synthesize metal complexes with this compound to explore their catalytic properties and potential applications .
Heterocyclic Chemistry and Benzimidazoles
- Benzimidazole Derivatives : The indolone scaffold can be modified to create benzimidazole derivatives. These compounds have diverse biological activities, including antiviral, antifungal, and antiparasitic effects .
Analytical Chemistry and Spectroscopy
- Spectroscopic Studies : Researchers use techniques like UV-Vis, IR, and NMR spectroscopy to analyze this compound’s structure and behavior. Understanding its spectral features aids in identifying and characterizing related compounds .
properties
IUPAC Name |
3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-11-10(16-17-20-11)6-19-14-5-8-7-3-1-2-4-9(7)15-12(8)18/h1-5,8H,6H2,(H,15,18)/b14-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGKTSPGMURKRR-RZNTYIFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C=NOCC3=C(SN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)/C=N\OCC3=C(SN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one |
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